molecular formula C13H22ClN B13466501 [(1S)-1-(4-tert-butylphenyl)ethyl](methyl)amine hydrochloride

[(1S)-1-(4-tert-butylphenyl)ethyl](methyl)amine hydrochloride

Katalognummer: B13466501
Molekulargewicht: 227.77 g/mol
InChI-Schlüssel: UWWPJBDKFUIRQL-PPHPATTJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride is an organic compound with the molecular formula C12H19N. It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that cannot be superimposed on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 4-tert-butylacetophenone with methylamine. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with various biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(4-tert-Butylphenyl)ethanamine
  • 1-(4-tert-Butylphenyl)ethanamine
  • 1-(4-tert-Butylphenoxy)acetone

Uniqueness

(1S)-1-(4-tert-butylphenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of a tert-butyl group, which imparts steric hindrance and influences its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and other specialized applications.

Eigenschaften

Molekularformel

C13H22ClN

Molekulargewicht

227.77 g/mol

IUPAC-Name

(1S)-1-(4-tert-butylphenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-10(14-5)11-6-8-12(9-7-11)13(2,3)4;/h6-10,14H,1-5H3;1H/t10-;/m0./s1

InChI-Schlüssel

UWWPJBDKFUIRQL-PPHPATTJSA-N

Isomerische SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)NC.Cl

Kanonische SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.